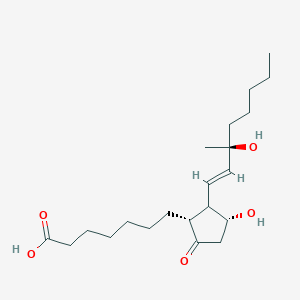

15-甲基-15S-前列腺素E1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

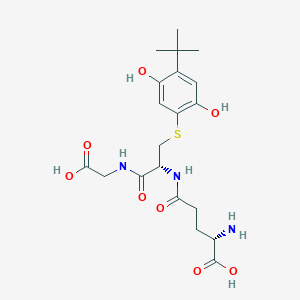

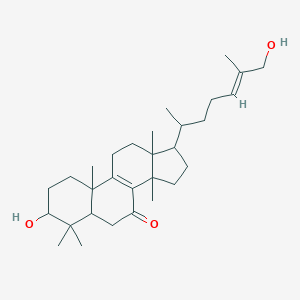

15-methyl-15S-Prostaglandin E1 is a synthetic analog of Prostaglandin E1, a naturally occurring prostaglandin. Prostaglandins are lipid compounds that perform hormone-like functions in the body. 15-methyl-15S-Prostaglandin E1 is known for its stability and unique biological activities, making it a valuable compound in various scientific and medical research fields .

科学研究应用

15-methyl-15S-Prostaglandin E1 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying prostaglandin synthesis and reactions.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and vasodilatory properties.

Industry: Utilized in the development of pharmaceuticals and other bioactive compounds

作用机制

Target of Action

15-methyl-15S-Prostaglandin E1, also known as 15(S)-15-methyl Prostaglandin E1, primarily targets the myometrium . The myometrium is the middle layer of the uterine wall, consisting mainly of uterine smooth muscle cells, and is responsible for uterine contractions.

Mode of Action

This compound exhibits a positive chronotropic effect , which means it increases the heart rate . It interacts with its targets, inducing a long-lasting heart rate increase in a dose-dependent manner . This process is likely regulated by sodium and calcium ion flux .

Biochemical Pathways

Given its positive chronotropic effect and the involvement of sodium and calcium ion flux, it can be inferred that it likely influencescardiac muscle contraction pathways .

Result of Action

The primary result of the action of 15-methyl-15S-Prostaglandin E1 is an increase in heart rate . This effect is observed in guinea pigs with isolated atria .

生化分析

Biochemical Properties

15-methyl-15S-Prostaglandin E1 interacts with a variety of enzymes, proteins, and other biomolecules. It is known to inhibit inflammation and prolong survival in several animal models of local and systemic inflammation

Cellular Effects

15-methyl-15S-Prostaglandin E1 has a profound impact on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it exhibits a positive chronotropic effect, increasing the heart rate .

Molecular Mechanism

The molecular mechanism of action of 15-methyl-15S-Prostaglandin E1 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to induce a long-lasting heart rate increase in a dose-dependent manner without altering heart contractility in guinea pigs, which is probably altered by Na+/Ca+ ion flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 15-methyl-15S-Prostaglandin E1 change over time. It has been observed that large intermittent doses of this PGE1 analog may adversely affect the respiratory system of normal and injured animals, and will accelerate mortality following exposure to potentially lethal doses of paraquat .

Dosage Effects in Animal Models

The effects of 15-methyl-15S-Prostaglandin E1 vary with different dosages in animal models. Single, daily injections of approximately 1 mg/kg of 15-methyl-15S-Prostaglandin E1 have been reported to inhibit inflammation and to prolong survival in several animal models of local and systemic inflammation .

准备方法

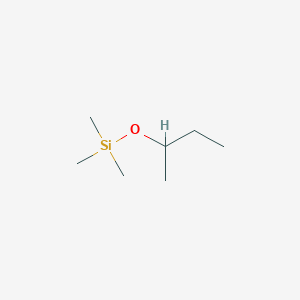

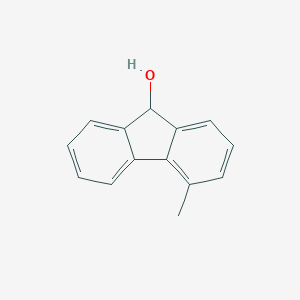

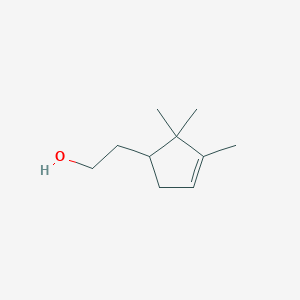

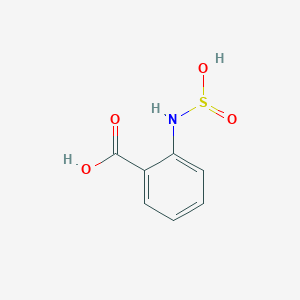

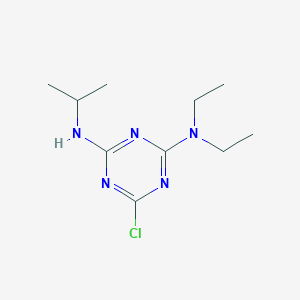

Synthetic Routes and Reaction Conditions: The synthesis of 15-methyl-15S-Prostaglandin E1 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of protecting groups, selective oxidation, and reduction reactions .

Industrial Production Methods: Industrial production of 15-methyl-15S-Prostaglandin E1 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

化学反应分析

Types of Reactions: 15-methyl-15S-Prostaglandin E1 undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents

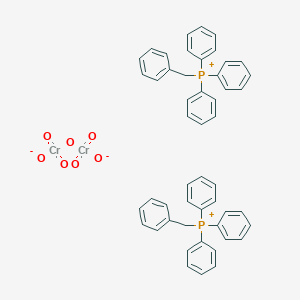

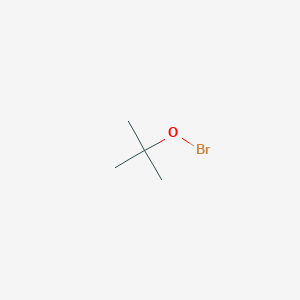

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced

Major Products: The major products formed from these reactions include various derivatives of 15-methyl-15S-Prostaglandin E1 with modified functional groups, which can be used for further research and applications .

相似化合物的比较

Prostaglandin E1: The natural analog with similar biological activities but less stability.

15-methyl-15R-Prostaglandin E1: The enantiomer with different stereochemistry and potentially different biological effects.

16,16-dimethyl Prostaglandin E1: Another synthetic analog with enhanced stability and distinct biological properties

Uniqueness: 15-methyl-15S-Prostaglandin E1 is unique due to its enhanced stability and specific stereochemistry, which confer distinct biological activities compared to other prostaglandin analogs. Its stability makes it a valuable tool for research and potential therapeutic applications .

属性

CAS 编号 |

35700-26-6 |

|---|---|

分子式 |

C21H36O5 |

分子量 |

368.5 g/mol |

IUPAC 名称 |

7-[(1R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid |

InChI |

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h12,14,16-17,19,23,26H,3-11,13,15H2,1-2H3,(H,24,25)/b14-12+/t16-,17?,19-,21+/m1/s1 |

InChI 键 |

OMNFCPCBKCERJP-JGEGBOILSA-N |

SMILES |

CCCCCC(C)(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |

手性 SMILES |

CCCCC[C@@](C)(/C=C/C1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O |

规范 SMILES |

CCCCCC(C)(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |

同义词 |

15(2)-15 methyl PGE(1) 15(2)-15-methyl PGE1 15(S)-15-methylprostaglandin E1 15(S)-15-methylprostaglandin E1, (11alpha,13E)-isome |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for 15(S)-15-methyl Prostaglandin E1's anti-inflammatory effects?

A: 15(S)-15-methyl Prostaglandin E1, a stable analog of Prostaglandin E1, appears to suppress inflammation through multiple mechanisms. One key action is its ability to reduce vascular permeability induced by various inflammatory mediators, including histamine, serotonin, bradykinin, C3a, and compound 48/80. [] This effect is thought to be related to the preservation of tight junctions between endothelial cells, limiting the leakage of inflammatory factors into tissues. [] Additionally, 15(S)-15-methyl Prostaglandin E1 can elevate cyclic AMP levels in lymphocytes, which in turn inhibits T cell proliferation and the effector function of cytotoxic T cells. [] This suggests a role for this compound in modulating both innate and adaptive immune responses contributing to inflammation.

Q2: What evidence supports the use of 15(S)-15-methyl Prostaglandin E1 in treating inflammatory conditions?

A: Research has shown promising results using 15(S)-15-methyl Prostaglandin E1 in animal models of inflammatory diseases. For instance, oral administration of this compound effectively suppressed chronic adjuvant-induced polyarthritis and acute immune complex-induced vasculitis in rats. [] Notably, treatment with 15(S)-15-methyl Prostaglandin E1 in a rat model of renal allograft rejection led to near-complete protection of the grafts from immunological damage, even when therapy began four days after transplantation. [] These findings highlight the potential therapeutic benefit of 15(S)-15-methyl Prostaglandin E1 in managing various inflammatory and immune-mediated conditions.

Q3: Does the structure of 15(S)-15-methyl Prostaglandin E1 influence its anti-inflammatory activity compared to other prostaglandins?

A: Yes, the structure of 15(S)-15-methyl Prostaglandin E1 appears to be crucial for its specific anti-inflammatory effects. Studies show that while 15(S)-15-methyl Prostaglandin E1 and Prostaglandin E1 exhibit potent inhibition of vascular permeability, other prostaglandins like Prostaglandin A2 have a weaker effect, and Prostaglandin F2 alpha shows no inhibitory activity. [] This structure-function relationship underscores the importance of the specific chemical modifications present in 15(S)-15-methyl Prostaglandin E1 for its potent and selective anti-inflammatory action.

Q4: What are the potential advantages of oral administration of 15(S)-15-methyl Prostaglandin E1?

A: The research highlights that 15(S)-15-methyl Prostaglandin E1 can be effectively administered orally to suppress inflammation in animal models. [] This route of administration offers several potential advantages, including improved patient compliance due to ease of use, potentially reduced systemic side effects compared to injections, and greater convenience for long-term treatment strategies. [] Further research is needed to fully evaluate the pharmacokinetic profile and optimal dosing regimens for oral administration of 15(S)-15-methyl Prostaglandin E1 in various clinical settings.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate](/img/structure/B157783.png)